molecular formula C4H2F2O3 B1316793 3,3-Difluorodihydrofuran-2,5-dione CAS No. 79802-73-6

3,3-Difluorodihydrofuran-2,5-dione

Cat. No.: B1316793
CAS No.: 79802-73-6
M. Wt: 136.05 g/mol
InChI Key: WPSQLIQLGFFWTR-UHFFFAOYSA-N
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Description

3,3-Difluorodihydrofuran-2,5-dione is a chemical compound with the molecular formula C4H2F2O3 and a molecular weight of 136.05 g/mol. This compound is used as a building block in the synthesis of various halogenated pharmaceutical compounds.

Preparation Methods

3,3-Difluorodihydrofuran-2,5-dione can be synthesized from chlorodifluoroacetic acid. The synthetic route involves the reaction of chlorodifluoroacetic acid with appropriate reagents under controlled conditions to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3-Difluorodihydrofuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluorodihydrofuran-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of halogenated pharmaceutical compounds.

    Biology: The compound may be used in biological studies to investigate its effects on various biological systems.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluorodihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,3-Difluorodihydrofuran-2,5-dione can be compared with other similar compounds, such as:

  • 3-(4-Fluorophenyl)dihydrofuran-2,5-dione
  • 3,4-Dimethyl-2,5-dihydrofuran-2,5-dione

These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its difluoro substitution, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,3-difluorooxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2O3/c5-4(6)1-2(7)9-3(4)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSQLIQLGFFWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)C1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525947
Record name 3,3-Difluorooxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79802-73-6
Record name 3,3-Difluorooxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluorooxolane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,2-Difluorosuccinic acid (120 g, 0.78 moles) and trifluoroacetic anhydride (540 mL) are refluxed (bath temperature 80° C.) for 2 hours. Most of the trifluoroacetic acid is distilled utilizing a short Vigreux column, the final traces are removed under vacuum (12 mm Hg, 50° C.) and finally by stripping twice with carbontetrachloride. The oily residue solidifies on scratching with petroleum ether. Filtration and washing with petroleum either yields 2,2-difluorosuccinic anhydride as slightly violet crystals: 98 g (92%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 10.8 mL of acetic anhydride and 10.8 mL of acetyl chloride at 0° C. was added 10.80 g (0.070 mol) of 2,2-difluorosuccinic acid in several portions. The mixture was heated for 1 hr at 50° C. and cooled. The reaction was concentrated under reduced pressure to yield 2,2-difluorosuccinic anhydride. NMR (CDCl3) δ3.56 ppm (triplet, 2, J=15 Hz).
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2,2-difluorosuccinic acid (1.15 g, 7.46 mmol), thionyl chloride (4 mL, 20.6 mmol) and benzene (4 mL) was heated at reflux for 2.5 h. The mixture was filtered and the filtrate was concentrated to afford the title product as an oil that crystallized on standing (838 mg, 6.16 mmol, 83% yield).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods IV

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluorodihydrofuran-2,5-dione
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Reactant of Route 5
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Reactant of Route 6
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